2-Amino-2-(4-bromo-2-fluorophenyl)acetamide

Catalog No.
S14233916
CAS No.
M.F
C8H8BrFN2O
M. Wt
247.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(4-bromo-2-fluorophenyl)acetamide

Product Name

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)acetamide

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C8H8BrFN2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

MONVQNPPZOFBKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)N)N

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide is an organic compound characterized by the molecular formula C8H8BrFN2OC_8H_8BrFN_2O. This compound features an amino group, a bromo group, and a fluoro group attached to a phenyl ring, along with an acetamide moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.

2-Amino-N-(4-chlorophenyl)acetamideChlorine instead of bromineDifferent reactivity due to chlorine's properties2-Amino-N-(4-methylphenyl)acetamideMethyl group substitutionAlters hydrophobicity affecting biological activity2-Bromo-N-(4-nitrophenyl)acetamideContains a nitro groupExhibits distinct electronic properties

These comparisons highlight the unique reactivity and binding characteristics of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide, which make it valuable for various applications in research and industry.

The biological activity of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide has been investigated in various studies. It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's mechanism of action may involve inhibition of specific enzymes or receptors, leading to modulation of cellular pathways associated with disease processes . For instance, it has been noted for its inhibitory effects on certain cancer cell lines, highlighting its potential therapeutic applications .

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide can be achieved through several methods:

  • Halogenation: Starting with 4-fluoroaniline, the compound can undergo bromination followed by acetylation. This involves treating the aniline derivative with bromine in the presence of an oxidizing agent to introduce the bromo substituent.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to form the acetamide structure .
  • Industrial Production: On a larger scale, industrial methods may utilize controlled reactions in large reactors to ensure high purity and yield. This often involves optimizing reaction conditions such as temperature and pressure.

2-Amino-2-(4-bromo-2-fluorophenyl)acetamide has a variety of applications in scientific research:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic properties.
  • Material Science: The compound is used in developing materials with specific electronic and optical characteristics.
  • Biological Research: It acts as a building block for synthesizing biologically active molecules utilized in biochemical assays.

Studies have shown that 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide interacts with various biomolecules, influencing enzyme activity and cellular processes. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation, which could lead to its application as a therapeutic agent . Molecular docking studies have also been conducted to understand its binding affinities towards specific targets .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.98040 g/mol

Monoisotopic Mass

245.98040 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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